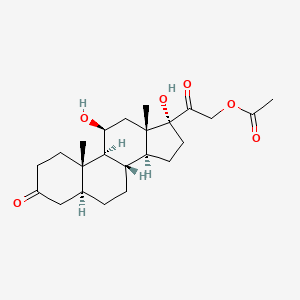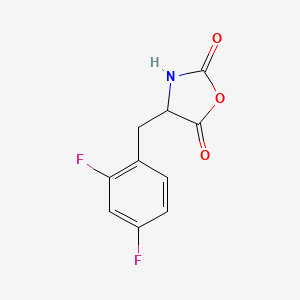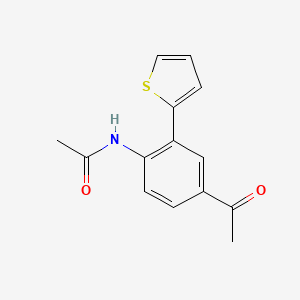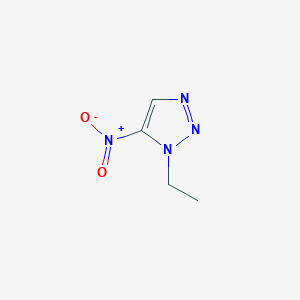![molecular formula C16H25N B13719410 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine is an organic compound that belongs to the class of amines This compound features a cyclobutyl ring substituted with a 2-methylphenyl group and a butylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.
Substitution with 2-Methylphenyl Group: The cyclobutyl ring is then subjected to a Friedel-Crafts alkylation reaction with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butylamine Chain: The final step involves the nucleophilic substitution of the cyclobutyl ring with a butylamine chain. This can be achieved through a nucleophilic substitution reaction using butylamine and a suitable leaving group on the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions and improve efficiency.
Catalyst Optimization: Employing highly efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a base, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
科学研究应用
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Protein Interaction: Binding to proteins and altering their conformation or function.
相似化合物的比较
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine can be compared with similar compounds such as:
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-propylamine: Similar structure but with a propylamine chain instead of a butylamine chain.
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-ethylamine: Similar structure but with an ethylamine chain instead of a butylamine chain.
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-methylamine: Similar structure but with a methylamine chain instead of a butylamine chain.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C16H25N |
|---|---|
分子量 |
231.38 g/mol |
IUPAC 名称 |
3-methyl-1-[1-(2-methylphenyl)cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H25N/c1-12(2)11-15(17)16(9-6-10-16)14-8-5-4-7-13(14)3/h4-5,7-8,12,15H,6,9-11,17H2,1-3H3 |
InChI 键 |
XJOMWXHKZGAVPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2(CCC2)C(CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)


![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)

![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)

![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)

